molecular formula C9H16O2 B14227149 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol CAS No. 498572-54-6

1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol

Katalognummer: B14227149
CAS-Nummer: 498572-54-6
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: IDPLHYHNCHRQTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an allyl ether group and a hexenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol can be synthesized through the reaction of hex-5-en-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl ether group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Hex-5-en-2-one or hex-5-enoic acid.

    Reduction: Hex-5-en-2-ol.

    Substitution: Various substituted hexenol derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

    Hex-5-en-2-ol: Shares a similar hexenol backbone but lacks the allyl ether group.

    Prop-2-en-1-ol: Contains the allyl group but lacks the hexenol structure.

    1-ethoxy-5-methyl-hex-5-en-2-ol: Similar in structure but with an ethoxy group instead of an allyl ether group.

Uniqueness: 1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol is unique due to the presence of both an allyl ether group and a hexenol backbone, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

498572-54-6

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

1-prop-2-enoxyhex-5-en-2-ol

InChI

InChI=1S/C9H16O2/c1-3-5-6-9(10)8-11-7-4-2/h3-4,9-10H,1-2,5-8H2

InChI-Schlüssel

IDPLHYHNCHRQTG-UHFFFAOYSA-N

Kanonische SMILES

C=CCCC(COCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.